molecular formula C16H23BrClNO7 B4003496 N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid

N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid

Cat. No.: B4003496
M. Wt: 456.7 g/mol
InChI Key: QMYZQFCXWAWHQN-UHFFFAOYSA-N
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Description

N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including bromine, chlorine, and methoxy groups, which contribute to its reactivity and versatility in chemical reactions.

Scientific Research Applications

N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-2-methoxyethanamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-2-methoxyethanamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Bromination and Chlorination: The initial step involves the bromination and chlorination of 4-methylphenol to obtain 2-bromo-6-chloro-4-methylphenol.

    Ether Formation: The next step involves the reaction of 2-bromo-6-chloro-4-methylphenol with ethylene oxide to form 2-(2-bromo-6-chloro-4-methylphenoxy)ethanol.

    Amine Introduction: The final step involves the reaction of 2-(2-bromo-6-chloro-4-methylphenoxy)ethanol with 2-methoxyethylamine to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-2-methoxyethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The presence of bromine and chlorine atoms makes this compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the compound to its corresponding alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding alcohols, aldehydes, or acids.

Mechanism of Action

The mechanism of action of N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms allows the compound to form strong interactions with biological molecules, potentially disrupting their normal function. The methoxy group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl]-2-methoxyethanamine
  • N-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]-2-methoxyethanamine
  • N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-2-ethoxyethanamine

Uniqueness

N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-2-methoxyethanamine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential applications. The combination of these halogens with the methoxy and ethoxy groups provides a versatile platform for various chemical reactions and applications, distinguishing it from similar compounds.

Properties

IUPAC Name

N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrClNO3.C2H2O4/c1-11-9-12(15)14(13(16)10-11)20-8-7-19-6-4-17-3-5-18-2;3-1(4)2(5)6/h9-10,17H,3-8H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYZQFCXWAWHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCOCCNCCOC)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrClNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid
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N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid
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N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid
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N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid
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N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid
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N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid

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